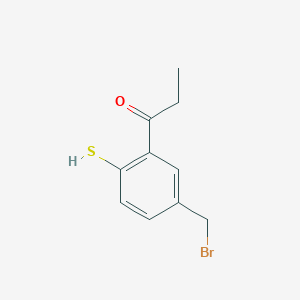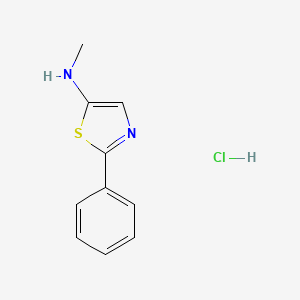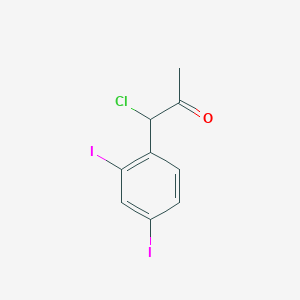
1-Chloro-1-(2,4-diiodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2,4-diiodophenyl)propan-2-one is an organic compound with the molecular formula C9H7ClI2O It is characterized by the presence of chlorine and iodine atoms attached to a phenyl ring, along with a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2,4-diiodophenyl)propan-2-one typically involves the halogenation of a suitable precursor. One common method is the reaction of 2,4-diiodophenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Chloro-1-(2,4-diiodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Chloro-1-(2,4-diiodophenyl)propan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2,4-diiodophenyl)propan-2-one involves its interaction with molecular targets through its halogen atoms and carbonyl group. The chlorine and iodine atoms can form halogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in various chemical reactions, including nucleophilic addition and substitution, affecting the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2,4-diiodophenyl)propan-2-one can be compared with other halogenated phenylpropanones, such as:
1-Bromo-1-(2,4-diiodophenyl)propan-2-one: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and biological activities.
1-Chloro-1-(2,4-dibromophenyl)propan-2-one: Contains bromine atoms instead of iodine. The presence of bromine can alter the compound’s chemical properties and applications.
1-Chloro-1-(2,4-difluorophenyl)propan-2-one:
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C9H7ClI2O |
|---|---|
Poids moléculaire |
420.41 g/mol |
Nom IUPAC |
1-chloro-1-(2,4-diiodophenyl)propan-2-one |
InChI |
InChI=1S/C9H7ClI2O/c1-5(13)9(10)7-3-2-6(11)4-8(7)12/h2-4,9H,1H3 |
Clé InChI |
YHODXSURZZUUGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=C(C=C1)I)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


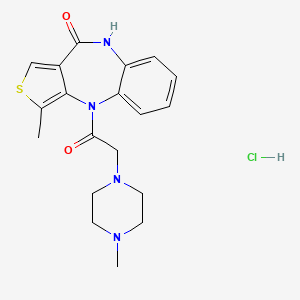


![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![(E)-3-(4-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14060389.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
![[2-Chloro-4-(2,3,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14060399.png)
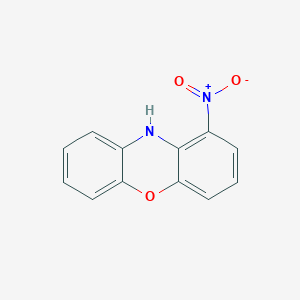
![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
